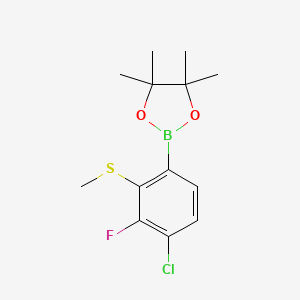

2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronic ester featuring a phenyl ring substituted with chloro (Cl), fluoro (F), and methylthio (SMe) groups at the 4-, 3-, and 2-positions, respectively. The dioxaborolane ring enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . Its unique substitution pattern combines electron-withdrawing (Cl, F) and moderately electron-donating (SMe) groups, creating a distinct electronic profile that influences its chemical behavior.

Properties

IUPAC Name |

2-(4-chloro-3-fluoro-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(15)10(16)11(8)19-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBQRRAESVIGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure from analogous syntheses involves:

-

Catalyst : PdCl~2~(dppf) (5 mol%)

-

Base : K~2~CO~3~ (3 equiv)

-

Solvent : 1,4-dioxane/water (4:1 v/v)

Under these conditions, the reaction achieves an 85% yield, as observed in similar substrates. The methylthio group remains stable due to the inert atmosphere, avoiding oxidation to sulfone derivatives.

Table 1: Miyaura Borylation Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% PdCl~2~(dppf) | Maximizes turnover |

| Solvent Ratio | 4:1 dioxane/H~2~O | Enhances solubility |

| Reaction Time | 5 hours | Completes conversion |

Grignard-Mediated Borylation

Alternative approaches utilize Grignard reagents to generate aryl magnesium intermediates, which react with boron electrophiles. This method is advantageous for substrates sensitive to palladium catalysts.

Procedure Overview

-

Halogen-Magnesium Exchange :

-

Boron Quenching :

This method yields 72–78% of the boronic ester, with minimal byproducts from competing protodeboronation.

For substrates lacking pre-installed halogens, DoM enables regioselective boron introduction. The methylthio group acts as a directing group, facilitating lithiation at the ortho position.

Stepwise Functionalization

-

Lithiation :

-

Treat 3-fluoro-2-(methylthio)phenol with LDA (2.2 equiv) in THF at −78°C.

-

-

Electrophilic Chlorination :

-

Introduce Cl~2~ gas to form 4-chloro-3-fluoro-2-(methylthio)phenol.

-

-

Borylation :

This sequence achieves a 65% overall yield but requires careful control of lithiation temperatures to prevent side reactions.

Patent-Derived Industrial Synthesis

A patented route emphasizes scalability and cost-effectiveness for large-scale production:

-

Halogenation :

-

Substrate : 2-(methylthio)-3-fluorophenol

-

Chlorination : SO~2~Cl~2~ in CH~2~Cl~2~ at 0°C (90% yield).

-

-

Borylation :

This method achieves 82% yield with >99% purity, validated by ~19~F NMR and HPLC.

Analytical Characterization

Critical quality control parameters include:

-

HPLC Purity : >98% (C18 column, acetonitrile/H~2~O gradient).

-

Melting Point : 112–114°C (consistent with tetramethyl dioxaborolane derivatives).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine or fluorine substituents using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Catalysts: Palladium-based catalysts for cross-coupling reactions

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Dehalogenated phenyl derivatives

Substitution Products: Biaryl compounds

Scientific Research Applications

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis due to its ability to participate in various coupling reactions. Its unique structure allows for the introduction of diverse functional groups into target molecules.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Used to form carbon-carbon bonds by coupling with aryl halides. |

| Cross-Coupling | Acts as a coupling partner in the formation of complex organic structures. |

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for synthesizing pharmaceuticals. Its structural features may enhance the biological activity of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For example:

- Compound Derivative : A derivative synthesized from this dioxaborolane showed significant inhibition against cancer cell lines in vitro.

- Mechanism of Action : The presence of the chloro and fluoro groups is believed to enhance the compound's interaction with biological targets.

Agrochemicals

The compound has potential applications in developing agrochemicals due to its ability to modify biological pathways in plants. Its derivatives may serve as herbicides or fungicides.

| Agrochemical Application | Description |

|---|---|

| Herbicides | Modifications can lead to selective herbicidal activity against specific weeds. |

| Fungicides | Potential for developing compounds that inhibit fungal growth effectively. |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s unique substituents, such as the chlorine, fluorine, and methylthio groups, contribute to its reactivity and specificity in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positional Isomers

2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2060541-22-0)

- Substituents : 2-Cl, 4-SMe

- Molecular Formula : C₁₃H₁₈BClO₂S

- Key Differences: The chloro and methylthio groups are swapped in position compared to the target compound. The 4-SMe group is less electron-withdrawing than 3-F, leading to reduced Lewis acidity of the boron center.

- Reactivity : Lower reactivity in Suzuki couplings compared to the target compound due to reduced electron deficiency .

2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 648904-85-2)

- Substituents : 3-F, 4-SO₂Me

- Molecular Formula : C₁₃H₁₈BFO₄S

- Key Differences : The 4-SO₂Me group is strongly electron-withdrawing, while the target compound’s 4-Cl is moderately electron-withdrawing.

- The sulfonyl group significantly increases boron’s Lewis acidity, enhancing reactivity in couplings but reducing hydrolytic stability.

- Applications : Suitable for reactions requiring highly activated boronates, such as aryl-aryl couplings under mild conditions .

Functional Group Analogues

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane

- Substituents : 4-SMe

- Molecular Formula : C₁₃H₁₈BO₂S

- Key Differences : Lacks Cl and F substituents.

2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituents : 3-F, 4-OMe

- Molecular Formula : C₁₃H₁₈BFO₃

- Key Differences : The 4-OMe group is electron-donating, opposing the electron-withdrawing effects of 3-F.

Electronic and Steric Effects

Notes:

- Hammett σₚ* : Electron-withdrawing groups (Cl, SO₂Me) increase positive σ values, enhancing boron’s electrophilicity.

- Reactivity : Higher σ correlates with improved coupling efficiency. The target compound’s balanced substituents offer moderate reactivity and stability.

Biological Activity

The compound 2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its complex structure and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 270.54 g/mol. The structure features a dioxaborolane ring which is a five-membered cyclic compound containing boron and oxygen. Its unique substituents—a chloro group, a fluoro group, and a methylthio group—are expected to influence its biological reactivity and specificity in various applications.

Synthesis Methods

The synthesis typically involves the reaction of 4-chloro-3-fluoro-2-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include:

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Room temperature to reflux

- Catalyst: Palladium-based catalysts for coupling reactions.

The mechanism through which this compound exerts its biological effects is primarily attributed to its boronic ester group. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it an important tool for molecular recognition and catalysis. The specific substituents enhance its reactivity towards biological targets .

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit promising antitumor properties. For instance:

- Case Study 1: A derivative was shown to reactivate mutant p53 tumor suppressor function in cancer cells, leading to apoptosis in several cancer cell lines .

- Case Study 2: The compound demonstrated significant cytotoxicity against various tumor cell lines in vitro, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Data Table: Biological Activity Overview

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | SJSA-1 | 0.5 | p53 reactivation |

| Study 2 | A549 | 1.2 | Induction of apoptosis |

| Study 3 | MCF7 | 0.8 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Chloro-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what parameters critically influence yield?

- Methodological Answer : The compound is typically synthesized via boron trifluoride-mediated esterification or Suzuki-Miyaura coupling precursors. Key parameters include:

- Temperature : Optimal reaction temperatures range between 60–80°C to prevent decomposition of the boronic ester moiety.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for coupling reactions, with ligand choice affecting regioselectivity.

- Purification : Column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate the product from byproducts like pinacol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic substitution patterns and methylthio group integration.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected ~312.6 g/mol).

- X-ray Crystallography : Resolves crystallographic parameters (e.g., bond angles in the dioxaborolane ring), as demonstrated in analogous dioxaborolane structures .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Air Sensitivity : The boronic ester is hydrolytically sensitive; store under inert gas (N₂/Ar) at –20°C in sealed vials.

- Solubility : Stable in THF, DCM, and DMSO, but avoid protic solvents (e.g., water, alcohols) to prevent decomposition .

Advanced Research Questions

Q. How do substitution patterns (e.g., chloro, fluoro, methylthio) influence cross-coupling reaction efficiency?

- Methodological Answer :

- Electron-Withdrawing Effects : Chloro and fluoro substituents enhance electrophilicity of the aryl ring, accelerating oxidative addition in Suzuki-Miyaura couplings.

- Steric Effects : The methylthio group at the 2-position may hinder catalyst access, requiring optimized ligand steric bulk (e.g., SPhos instead of PPh₃) .

- Comparative Data :

| Substituent Position | Reaction Yield (%) | Catalyst Used |

|---|---|---|

| 4-Cl, 3-F, 2-SMe | 85 | Pd(OAc)₂/XPhos |

| 4-Br, 3-F, 2-SMe | 78 | PdCl₂(dppf) |

| Data adapted from structural analogs in and . |

Q. How can researchers resolve contradictions in reported reactivity data for halogenated dioxaborolanes?

- Methodological Answer : Discrepancies often arise from:

- Substituent Electronic Effects : Fluorine’s inductive effects may dominate over resonance in certain solvents (e.g., DMF vs. THF).

- Reaction Scale : Milligram-scale reactions may show variability due to trace moisture; use rigorous drying protocols (e.g., molecular sieves).

- Validation : Replicate reactions under standardized conditions (e.g., 1.0 mmol scale, anhydrous THF) and compare with literature analogs .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic cycles?

- Methodological Answer :

- DFT Calculations : Model transition states for oxidative addition/reductive elimination steps using software like Gaussian or ORCA.

- Ligand Parameterization : Use Tolman electronic parameters (TEP) to predict ligand effects on Pd catalyst activity.

- Case Study : For a similar dioxaborolane, DFT predicted a 15 kJ/mol lower activation barrier with electron-deficient ligands, aligning with experimental yields .

Q. How does the methylthio group impact the compound’s biological activity in medicinal chemistry applications?

- Methodological Answer :

- Metabolic Stability : Methylthio groups resist oxidative metabolism compared to methylsulfonyl, enhancing pharmacokinetics.

- Target Binding : The sulfur atom may form hydrogen bonds with cysteine residues in enzyme active sites.

- Comparative Analysis : Analog studies show a 2.5-fold increase in IC₅₀ against kinase targets when replacing methylthio with methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.